5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
Description
5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group attached to a pyrimidine ring
Properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-25-14-4-2-3-13(10-14)21-17(23)15(16(22)20-18(21)24)9-11-5-7-12(19)8-6-11/h2-10H,1H3,(H,20,22,24)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQNYOGLNYFGR-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-methoxybenzylamine to form the corresponding Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has shown promise as a lead compound for the development of drugs targeting specific diseases. Its potential anti-inflammatory and anticancer properties are of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of its potential anticancer properties, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
- 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
- 5-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
Uniqueness
The presence of the bromophenyl group in 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE imparts unique electronic and steric properties to the compound, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, such as those with chloro, fluoro, or methyl substituents, which may exhibit different chemical and biological behaviors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
